

# Spectral Analysis of 8-Desmethoxy-8-fluoro Moxifloxacin: A Technical Guide

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## Compound of Interest

Compound Name: 8-Desmethoxy-8-fluoro  
Moxifloxacin

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This technical guide provides a comprehensive overview of the spectral analysis of **8-Desmethoxy-8-fluoro Moxifloxacin**, a derivative of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. The replacement of the 8-methoxy group with a fluorine atom significantly influences the molecule's electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document outlines the expected spectral characteristics, detailed experimental protocols for acquiring this data, and logical workflows for structural elucidation.

## Predicted Spectroscopic Data

While specific experimental data for **8-Desmethoxy-8-fluoro Moxifloxacin** is not widely published, we can predict the key spectral features based on the known data of Moxifloxacin and other fluoroquinolone analogs.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Chemical Shifts

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **8-Desmethoxy-8-fluoro Moxifloxacin**. These predictions are based on the analysis of related fluoroquinolone structures and the known effects of fluorine substitution on the quinolone core.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **8-Desmethoxy-8-fluoro Moxifloxacin**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.6 - 8.8	s	-
H-5	7.7 - 7.9	d	~9
Cyclopropyl-H	1.0 - 1.4, 3.5 - 3.7	m	-
Diazabicyclo-nonane ring protons	1.8 - 4.2	m	-
-COOH	>14	br s	-

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **8-Desmethoxy-8-fluoro Moxifloxacin**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Ketone)	175 - 178
-COOH	165 - 168
Quinolone Ring Carbons	105 - 160
C-F	140 - 160 (with $^1\text{JCF}$ coupling)
Diazabicyclo-nonane ring carbons	25 - 60
Cyclopropyl carbons	8 - 12, 35 - 40

## Predicted Mass Spectrometry Fragmentation

The molecular formula for **8-Desmethoxy-8-fluoro Moxifloxacin** is  $\text{C}_{20}\text{H}_{21}\text{F}_2\text{N}_3\text{O}_3$ , with a monoisotopic mass of 389.1551 g/mol. [1] Electrospray ionization (ESI) in positive mode is expected to produce a prominent protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  390.1629. The fragmentation pattern is predicted to be similar to that of Moxifloxacin, with characteristic losses of small molecules.

Table 3: Predicted Key Mass Fragments for **8-Desmethoxy-8-fluoro Moxifloxacin**

m/z	Predicted Fragment	Description
390.1629	$[M+H]^+$	Protonated molecule
370.1523	$[M+H - HF]^+$	Loss of hydrogen fluoride
346.1518	$[M+H - CO_2]^+$	Loss of carbon dioxide
328.1412	$[M+H - H_2O - CO_2]^+$	Sequential loss of water and carbon dioxide
261.0881	Quinolone core fragment	Fragmentation of the diazabicyclo-nonane side chain

## Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and Mass Spectrometry data for **8-Desmethoxy-8-fluoro Moxifloxacin**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$ ,  $^{13}C$ , and potentially  $^{19}F$  NMR spectra for the structural elucidation of **8-Desmethoxy-8-fluoro Moxifloxacin**.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 5-10 mg of **8-Desmethoxy-8-fluoro Moxifloxacin** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ , or  $D_2O$  with appropriate pH adjustment). The choice of solvent may affect the chemical shifts of exchangeable protons.[\[2\]](#)
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a standard 5 mm NMR tube.

#### Data Acquisition Parameters:

- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment (e.g., zg30).
  - Spectral width: Approximately 16 ppm.
  - Acquisition time: 2-3 seconds.
  - Relaxation delay: 2-5 seconds.
  - Number of scans: 16 or higher for good signal-to-noise ratio.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral width: Approximately 220 ppm.
  - Acquisition time: 1-2 seconds.
  - Relaxation delay: 2-5 seconds.
  - Number of scans: 1024 or higher due to the low natural abundance of  $^{13}\text{C}$ .
- $^{19}\text{F}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: Sufficient to cover the expected chemical shift range of aromatic and aliphatic fluorine.
  - Proton decoupling may be applied to simplify the spectra.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase correct the spectra.
- Perform baseline correction.
- Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).
- Integrate the  $^1\text{H}$  NMR signals and analyze the multiplicities and coupling constants.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **8-Desmethoxy-8-fluoro Moxifloxacin**.

Instrumentation:

- A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **8-Desmethoxy-8-fluoro Moxifloxacin** at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Range:  $m/z$  100-1000.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 100-120  $^{\circ}\text{C}$ .

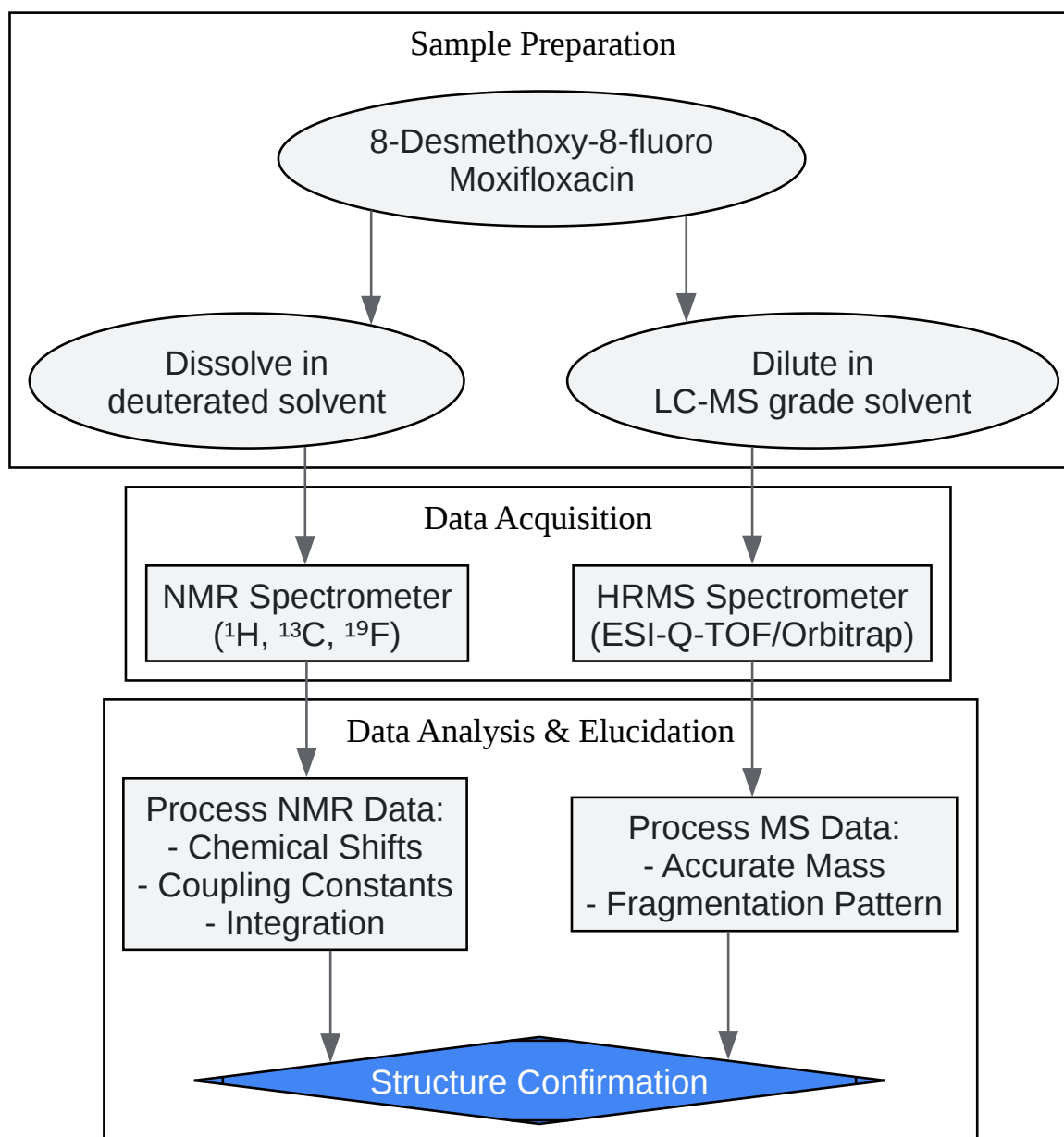
- Desolvation Temperature: 250-350 °C.
- Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. Select the protonated molecule  $[M+H]^+$  as the precursor ion.

#### Data Analysis:

- Identify the protonated molecule  $[M+H]^+$  in the full scan mass spectrum.
- Analyze the tandem mass (MS/MS) spectrum to identify characteristic fragment ions.
- Propose fragmentation pathways based on the observed neutral losses and the structure of the molecule. The fragmentation of Moxifloxacin often involves losses of HF, H<sub>2</sub>O, and CO<sub>2</sub>.  
[\[3\]](#)[\[4\]](#)

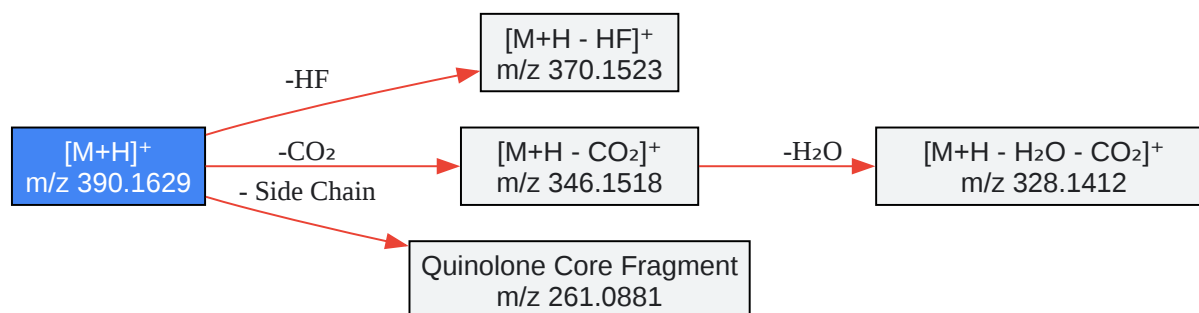
## Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis and the predicted fragmentation pathway of **8-Desmethoxy-8-fluoro Moxifloxacin**.



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Caption: Experimental workflow for the spectral analysis of **8-Desmethoxy-8-fluoro Moxifloxacin**.



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Caption: Predicted ESI-MS/MS fragmentation pathway for **8-Desmethoxy-8-fluoro Moxifloxacin**.

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## References

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